4-(3,4-Dimethoxyphenethyl)aniline
Description
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C16H19NO2/c1-18-15-10-7-13(11-16(15)19-2)4-3-12-5-8-14(17)9-6-12/h5-11H,3-4,17H2,1-2H3 |
InChI Key |
MEJNYOQOZUXCOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC=C(C=C2)N)OC |
Origin of Product |
United States |
Preparation Methods
Hydrogenation Conditions
The catalytic hydrogenation of nitro compounds follows protocols analogous to those described in US5041671A. Using a sulfited platinum-on-carbon catalyst under hydrogen pressure (5–15 bar) at 80–110°C in aromatic solvents (e.g., xylene) achieves near-quantitative yields. Critical additives include morpholine (0.2–0.5 wt%) and alkaline agents (e.g., borax) to maintain a pH of 8–10, suppressing byproduct formation. Post-reduction, the product is isolated via steam distillation or vacuum filtration under nitrogen, yielding 4-(3,4-dimethoxyphenethyl)aniline with >99% purity and a solidification point ≥117°C.
Comparative Data: Hydrogenation Catalysts
| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (Solidification Point, °C) |
|---|---|---|---|---|
| Sulfited Pt/C + Morpholine | 95–100 | 10–20 | 99 | ≥117.8 |
| Active Pt/C (No Amine) | 95–100 | 10–20 | 94.2 | 115.9 |
Copper-Catalyzed Ammonolysis of Halogenated Intermediates
Reaction Optimization
High-pressure ammonolysis (900–1,000 psi) at 195°C in the presence of copper wire and cuprous chloride yields 79% 3,4-dimethylaniline. Adapting this to this compound requires analogous conditions, with ammonia acting as the nucleophile to displace bromide. The absence of isomers simplifies purification, though the phenethyl group’s steric bulk may necessitate longer reaction times or elevated temperatures.
Amine-Acylation and Subsequent Reduction
Limitations and Modifications
Direct reduction of N-(3,4-dimethoxyphenethyl)acetamide (22 ) to this compound remains unexplored in the provided sources. However, analogous reductions of aryl acetamides using borane-THF or catalytic hydrogenation are well-documented in synthetic literature.
Comparative Analysis of Methodologies
Yield and Purity
Catalytic hydrogenation (Method 1) offers superior yields (99%) and purity compared to ammonolysis (Method 2, 79%). The use of sulfited Pt/C and morpholine minimizes byproducts such as aminohydroquinone dimethyl ether (<0.2%).
Scalability and Practicality
Hydrogenation requires specialized high-pressure equipment but benefits from recyclable catalysts and solvents. Ammonolysis, while efficient for halogenated substrates, demands precise control over copper catalyst activity to prevent over-reduction or decomposition.
Emerging Strategies and Unresolved Challenges
Coupling Reactions
Suzuki-Miyaura or Ullmann couplings between 4-aminophenylboronic acid and 3,4-dimethoxyphenethyl halides could theoretically yield the target compound. However, the provided sources lack explicit examples, necessitating further experimentation.
Regioselective Nitration
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenethyl)aniline undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the reagent used.
Scientific Research Applications
4-(3,4-Dimethoxyphenethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)aniline involves its interaction with various molecular targets. It can act as a substrate for enzymes such as monoamine oxidase, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, leading to various biological effects. The pathways involved include oxidative deamination and subsequent reactions with cellular nucleophiles .
Comparison with Similar Compounds
Substituent Variations in Aniline Derivatives
Pharmacological Activity: Sigma Receptor Agonists
The 3,4-dimethoxyphenethyl moiety is a critical pharmacophore in sigma-1 receptor ligands. For example:
Comparison :
- However, the aniline group in the target compound may confer distinct binding kinetics compared to SA4503’s piperazine moiety.
Anti-Proliferative Benzooxazine Analogs ()
Compounds such as 13c and 13d in feature benzooxazine cores with substituted aniline groups. Key differences:
- 13c : 7-Methoxybenzooxazine + 4-methoxyphenyl.
- 13d : 2,4-Dimethylphenyl substituent.
Activity : These analogs exhibit anti-proliferative effects, with IC₅₀ values influenced by substituent bulk and electronic effects. The target compound lacks the benzooxazine core but retains methoxy groups, which may limit direct anti-proliferative activity without additional heterocyclic interactions .
Crystallographic and Spectroscopic Comparisons
- 4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline (): Features a dihydrothienodioxin ring instead of dimethoxyphenyl.
- 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline (): A Schiff base with a dimethoxyphenyl group. Its planar structure contrasts with the flexible phenethyl linker in the target compound .
Q & A
Q. What are the standard synthetic routes for 4-(3,4-Dimethoxyphenethyl)aniline, and how can reaction conditions be optimized?
A metal-free N-arylation approach under mild conditions is effective. For example, reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine with 4-nitrobenzene derivatives in toluene at room temperature for 4 hours yields 64% of the product after column chromatography . Key optimization factors include:
- Solvent choice : Toluene minimizes side reactions.
- Reaction time : Prolonged time (e.g., 24 hours) reduces yield due to decomposition.
- Purification : Silica gel chromatography ensures high purity (>95%).
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent integration. For example, aromatic protons in the 3,4-dimethoxyphenethyl group appear as distinct doublets (δ 6.7–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 302.16) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in derivatives (e.g., C–H···O interactions in Schiff base analogs) .
Q. How can researchers ensure purity and stability during storage?
- Purification : Use gradient elution in HPLC with a C18 column (acetonitrile/water, 0.1% TFA).
- Storage : Store as a crystalline solid at -20°C under inert gas (e.g., argon) to prevent oxidation. Stability exceeds 5 years under these conditions .
Advanced Research Questions
Q. What mechanistic insights exist for the N-arylation of 3,4-dimethoxyphenethylamine derivatives?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Electron-withdrawing groups (e.g., nitro) on the aryl ring activate the substrate for attack by the aliphatic amine. Computational studies suggest that the 3,4-dimethoxy groups stabilize intermediates through resonance effects, lowering the activation barrier . Key evidence:
- Kinetic data : Pseudo-first-order kinetics with a rate constant of .
- Isotopic labeling : -labeled amines confirm N–C bond formation without scrambling.
Q. How does structural modification of the 3,4-dimethoxyphenethyl group affect biological activity?
Derivatives with bulkier substituents (e.g., bromine at the para position) show reduced sigma-1 receptor binding affinity compared to the parent compound. For example:
| Derivative | Substituent | IC (Sigma-1) |
|---|---|---|
| 3j | 3,4-OCH | 12 nM |
| 3k | 4-Br | 48 nM |
This suggests that electron-donating groups enhance receptor interaction .
Q. What strategies resolve contradictions in spectral data for dimethoxyphenethylaniline derivatives?
Discrepancies in UV-Vis spectra (e.g., λ shifts) often arise from solvent polarity or aggregation. Mitigation steps:
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level accurately predicts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
